molecular formula C22H22N4O4 B11231915 1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11231915
M. Wt: 406.4 g/mol
InChI Key: RACUTYSRSWLTQI-UHFFFAOYSA-N
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Description

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, carbamoyl, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dimethylcarbamoyl chloride and methoxyphenylamine . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

1-[2-(2,5-dimethylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-14-4-5-15(2)19(12-14)24-20(27)13-26-21(28)11-10-18(25-26)22(29)23-16-6-8-17(30-3)9-7-16/h4-12H,13H2,1-3H3,(H,23,29)(H,24,27)

InChI Key

RACUTYSRSWLTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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